molecular formula C26H24N2O B15003499 N-(4-butylphenyl)-2-phenylquinoline-4-carboxamide

N-(4-butylphenyl)-2-phenylquinoline-4-carboxamide

Cat. No.: B15003499
M. Wt: 380.5 g/mol
InChI Key: QQTNRQCVHDPRBK-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-phenylquinoline-4-carboxamide is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-butylphenyl)-2-phenylquinoline-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an aniline derivative with an isatin in the presence of a base.

    Introduction of Phenyl Group: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated quinoline in the presence of a palladium catalyst.

    Formation of Carboxamide: The carboxamide group can be introduced by reacting the quinoline derivative with an appropriate amine under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: N-(4-butylphenyl)-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the quinoline core, using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of halogenated quinoline derivatives.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. In medicinal applications, the compound can bind to DNA or proteins, leading to the inhibition of cellular processes essential for the survival of cancer cells or microbes. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

N-(4-butylphenyl)-2-phenylquinoline-4-carboxamide can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its specific structural features that confer distinct electronic and biological properties, making it suitable for a wide range of applications.

Properties

Molecular Formula

C26H24N2O

Molecular Weight

380.5 g/mol

IUPAC Name

N-(4-butylphenyl)-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C26H24N2O/c1-2-3-9-19-14-16-21(17-15-19)27-26(29)23-18-25(20-10-5-4-6-11-20)28-24-13-8-7-12-22(23)24/h4-8,10-18H,2-3,9H2,1H3,(H,27,29)

InChI Key

QQTNRQCVHDPRBK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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